molecular formula C12H14N2OS B420481 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide CAS No. 61627-58-5

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide

Cat. No. B420481
CAS RN: 61627-58-5
M. Wt: 234.32g/mol
InChI Key: CIQULTXYCPXNMG-UHFFFAOYSA-N
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Description

“N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid .


Synthesis Analysis

The compound can be synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride gave the 2-chloroacetamido derivative . The latter reacted with hydrazine hydrate to give the hydrazine derivative .


Molecular Structure Analysis

The structure of the compound was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .


Chemical Reactions Analysis

The mechanistic and synthetic pathways depended on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions led to the diversity of the synthesized products .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 235.33 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antitumor Activities

The compound has been used in the synthesis of various heterocyclic derivatives, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin, with significant antitumor activities. These compounds were found to have high inhibitory effects in in vitro antiproliferative activity screening against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antimicrobial Applications

It has been utilized in the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors. These compounds, derived from the base compound, showed significant antibacterial and antifungal activities against a range of tested organisms (Shams, Mohareb, Helal, & Mahmoud, 2011).

Synthesis and Crystal Structure

The compound has been synthesized through acylation reactions and has been analyzed for its crystal structure, revealing insights into its molecular conformation, which is crucial for further heterocyclic transformations and biological investigations (Wang et al., 2014).

Synthesis of Other Heterocyclic Compounds

It has been used in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, with potential applications in pharmaceutical and biological fields (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302 . Precautionary statements include P280;P305;P338;P351 .

Future Directions

The high binding energy for the compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The compound’s antibacterial activities suggest it could be further explored for potential medical applications .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQULTXYCPXNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355635
Record name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61627-58-5
Record name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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